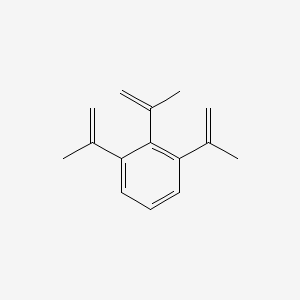
1,2,3-Tri(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri(prop-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with three prop-1-en-2-yl groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri(prop-1-en-2-yl)benzene typically involves the alkylation of benzene with prop-1-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+3Prop-1-en-2-yl halideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri(prop-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,3-Tri(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 1,2,3-Tri(prop-1-en-2-yl)benzene in chemical reactions involves the interaction of its double bonds and aromatic ring with various reagents. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(prop-1-en-2-yl)benzene: Similar structure but with different substitution pattern.
1,2,4-Tri(prop-1-en-2-yl)benzene: Another isomer with different substitution positions.
1,2,3-Tri(methyl)benzene: Similar in having three substituents but with methyl groups instead of prop-1-en-2-yl groups.
Uniqueness
1,2,3-Tri(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of prop-1-en-2-yl groups provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
62124-94-1 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,2,3-tris(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-9H,1,3,5H2,2,4,6H3 |
InChI Key |
BHGQSXUNEGPBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=CC=C1)C(=C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















